molecular formula C18H6BiBr9O3 B13794113 Bismuth 2,4,6-tribromophenolate

Bismuth 2,4,6-tribromophenolate

Cat. No.: B13794113
M. Wt: 1198.4 g/mol
InChI Key: SAOHCOFTVLEOCB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Bismuth Aryloxide Coordination Chemistry

Emergence of Bismuth-Organohalogen Complexes in Late 20th Century Coordination Chemistry

The late 20th century witnessed a surge in interest in bismuth coordination chemistry, driven by its low toxicity compared to lead and mercury, coupled with unique electronic properties arising from the inert pair effect. Early work focused on simple bismuth(III) salts, but the 1980s–1990s saw a pivot toward organometallic and organohalogen derivatives. A landmark study by Cullen et al. in 1985 demonstrated the synthesis of iron cyclopentadienyl-bismuth complexes featuring σ Fe–Bi bonds, marking one of the first examples of transition metal-bismuth organometallics. These compounds revealed bismuth’s ability to stabilize low-coordinate metal centers, with the 6s² lone pair participating in secondary bonding interactions.

Concurrently, researchers explored bismuth’s coordination with halogenated aryl ligands. The synthesis of [2,6-(Me₂NCH₂)₂C₆H₃]₂BiCl (1) by Casely et al. in 2011 exemplified advances in bismuth-organohalogen chemistry. This bis(aryl) bismuth chloride complex featured a (N,C,N)-pincer ligand architecture, enabling comparative studies with lanthanide analogs. The chloride ligand in 1 proved reactive toward nucleophiles, facilitating the preparation of alkoxide (3), aryloxide (4), and allyl (2) derivatives. Such reactivity underscored bismuth’s versatility in forming stable bonds with oxygen-donor ligands, laying groundwork for phenolate complexes.

Table 1: Key Early Bismuth-Organohalogen Complexes

Complex Structural Feature Significance Source
[CpFe(CO)₂]₂BiCl σ Fe–Bi bond; 17-electron Fe centers First transition metal-Bi σ-bonded complexes
[2,6-(Me₂NCH₂)₂C₆H₃]₂BiCl Pincer ligand; Bi–Cl bond Model for nucleophilic substitution at Bi(III)
[Cp₂Co][Bi{Co(CO)₄}₄] Paramagnetic tetrahedral Bi–Co cluster Demonstrated Bi’s cluster stabilization

The quest for non-toxic catalysts further propelled innovation. Bismuth’s Lewis acidity, attributed to the inert pair effect, made it a candidate for cross-coupling reactions. For instance, Bi(III) phenolate complexes were explored as alternatives to boronic acids in Suzuki-Miyaura couplings, leveraging Bi–O bond lability for transmetallation steps.

Paradigm Shifts in Heavy Main Group Element Phenolate Complexation Strategies

The 21st century brought transformative approaches to bismuth phenolate chemistry, emphasizing ligand design, heterometallic cooperativity, and green synthesis.

Ligand Architecture and Multidentate Coordination

Polydentate ligands became central to stabilizing bismuth phenolate complexes. The EDTA-based phenylene ligand in [Bi-edtabz] (4), reported by Beltran-Torres et al., demonstrated bismuth’s compatibility with chelating ligands, forming acyclic complexes with anti-biofilm activity. Similarly, Turner et al. synthesized optically active bismuth heterobimetallic complexes using binaphthoxide ligands, achieving octahedral geometries with alkali metal counterions. These designs exploited bismuth’s large ionic radius (1.03 Å for Bi³⁺) to accommodate sterically demanding ligands.

Table 2: Modern Bismuth Phenolate Complexation Strategies

Strategy Example Complex Innovation Source
Alkali metal capping [Bi(BINOLate)₃M₃] (M = Li, Na, K) Enhanced stability via alkali metal bridges
Aqueous-phase synthesis 2,4,6-Tribromophenol from NaBr Solvent-free Br⁻ recycling
Cluster stabilization closo-[Bi₃Cr₂(CO)₆]³⁻ Ozone-like [Bi₃]³⁻ core with Cr carbonyls
Heterometallic Synergism

Shibasaki’s heterobimetallic catalysis concept inspired bismuth-alkali metal systems. The [Bi(BINOLate)₃M₃] series (M = Li, Na, K) combined Bi³⁺’s Lewis acidity with alkali metal bases, enabling asymmetric Michael additions. Though enantioselectivity remained modest, these complexes highlighted bismuth’s potential in multifunctional catalysis.

Green Chemistry Advances

Traditional bismuth phenolate syntheses relied on toxic solvents and stoichiometric reagents. A 2021 patent by CN113773175B revolutionized 2,4,6-tribromophenol synthesis using aqueous NaBr/NaClO mixtures, achieving 96% yield without organic solvents. This method’s HBr recycling mechanism ([Fig. 6 in source])—where HBr is oxidized back to Br₂—aligns with sustainable chemistry principles.

Properties

Molecular Formula

C18H6BiBr9O3

Molecular Weight

1198.4 g/mol

IUPAC Name

tris(2,4,6-tribromophenoxy)bismuthane

InChI

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3

InChI Key

SAOHCOFTVLEOCB-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,6-Tribromophenol

The industrial and laboratory synthesis of 2,4,6-tribromophenol typically involves the bromination of phenol. A recent patented method (CN113773175B) describes an efficient aqueous bromination process using metal bromide salts and bromate under acidic conditions, avoiding organic solvents and improving safety and cost-effectiveness.

Key steps:

  • Dissolve phenol and a metal bromide (e.g., sodium bromide) in water to form a mixed solution.
  • Add bromate solution and hydrochloric acid dropwise to initiate bromination.
  • The bromine generated in situ reacts with phenol to form 2,4,6-tribromophenol.
  • After reaction completion, add sodium sulfite to remove residual bromine (color change from light brown to colorless).
  • Filter, wash with distilled water, and dry the crude product.
  • Recrystallize the dried product from 50% aqueous ethanol to enhance purity.

Reaction scheme:

$$
\text{Phenol} + 3 \text{Br}_2 \rightarrow \text{2,4,6-Tribromophenol} + 3 \text{HBr}
$$

Performance data from the patent:

Parameter Value
Yield after drying (step c) 76% - 97% (varies by example)
Purity after drying 93% - 96%
Recrystallization solvent 50% ethanol/water

This method recycles hydrogen bromide generated during bromination by oxidation back to bromine, improving resource utilization and minimizing waste.

Preparation of this compound

Synthetic Routes and Reaction Conditions

This compound is prepared by reacting bismuth(III) salts with 2,4,6-tribromophenol under controlled acidic conditions.

Typical procedure:

  • Dissolve bismuth nitrate (Bi(NO3)3·5H2O) in a suitable acidic solvent such as dilute nitric acid to form a bismuth(III) solution.
  • Add 2,4,6-tribromophenol to the bismuth solution.
  • Heat the mixture gently to promote complexation, facilitating the formation of this compound.
  • The reaction proceeds with the deprotonation of the phenol group and coordination to bismuth(III).
  • Upon completion, the product precipitates or can be isolated by filtration.
  • Purify the product by recrystallization or washing to remove impurities.

This method is scalable for industrial production with precise control over temperature and pH to optimize yield and purity.

Chemical Reaction Analysis

Reaction Type Description Common Reagents Products
Formation Coordination of bismuth(III) with 2,4,6-tribromophenolate anion Bismuth nitrate, 2,4,6-tribromophenol, acidic medium This compound
Oxidation Oxidation of the compound can yield bismuth oxides Hydrogen peroxide, potassium permanganate Bi2O3 and related oxides
Reduction Reduction to elemental bismuth under specific conditions Hydrogen gas, sodium borohydride Elemental bismuth
Substitution Halogen exchange on phenolate ring Chlorine, iodine with catalysts Bismuth trichlorophenate, bismuth triiodophenate

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield/Purity Notes
1 Synthesis of 2,4,6-tribromophenol Phenol, sodium bromide, sodium bromate, HCl, sodium sulfite, 50% ethanol/water 76%-97% yield, 93%-96% purity Aqueous bromination, eco-friendly, cost-effective
2 Preparation of bismuth salt Bismuth nitrate in nitric acid + 2,4,6-tribromophenol, heating High yield (industrial scale) Controlled pH and temperature critical
3 Purification Filtration, recrystallization High purity product Removal of unreacted materials and by-products

Research Findings and Notes

  • The use of bromide salts and bromate as bromine sources in aqueous media for 2,4,6-tribromophenol synthesis improves safety by avoiding elemental bromine handling and organic solvents.
  • Recycling of hydrogen bromide in situ enhances resource efficiency and reduces environmental impact.
  • The bismuth salt formation is straightforward but requires careful control of acidity and temperature to ensure complete complexation and high purity.
  • The compound exhibits antimicrobial and antifungal properties due to the combined effects of bismuth and brominated phenol, making it valuable in medical and preservation applications.
  • Chemical stability and reactivity of this compound allow further chemical modifications, such as halogen substitution or redox reactions, expanding its utility.

Chemical Reactions Analysis

Types of Reactions

Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.

    Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.

    Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.

Major Products

    Oxidation: Bismuth(V) oxide or bismuth(V) halides.

    Reduction: Metallic bismuth.

    Substitution: Bismuth halides or bismuth thiolates.

Scientific Research Applications

Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.

    Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.

    Industry: Applied in the production of flame retardants and as a wood preservative.

Mechanism of Action

The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2,4,6-Tribromophenolate (CAS 2666-53-7)

Molecular Formula : C₆H₂Br₃O·Na
Molecular Weight : 388.89 g/mol

Key Differences:
Property This compound Sodium 2,4,6-Tribromophenolate
Central Ion Bismuth(III) Sodium(I)
Bromine Atoms 9 3
Application Medical (topical antiseptic) Industrial (flame retardant, chemical synthesis)
Hazards H317 (skin irritation) Not explicitly reported

The sodium salt lacks the antimicrobial efficacy of the bismuth analog due to its simpler structure and lower halogen density. It is primarily used as a precursor in organic synthesis or as a flame retardant additive .

2,4,6-Tribromophenol (CAS 118-79-6)

Molecular Formula : C₆H₃Br₃O
Molecular Weight : 330.80 g/mol

Key Differences:
Property This compound 2,4,6-Tribromophenol
Structure Bismuth-phenolate coordination Free phenol
Bioactivity Germicidal, astringent Toxic to aquatic life
Applications Medical (topical) Flame retardant, pesticide intermediate

Unlike the bismuth derivative, it lacks metal-mediated stabilization and exhibits environmental persistence .

Colloidal Bismuth Subcitrate (Non-Brominated Analog)

Example Formulation : Used in gastrointestinal therapies (e.g., Pepto-Bismol).

Key Differences:
Property This compound Colloidal Bismuth Subcitrate
Halogen Content Bromine-rich Halogen-free
Primary Use Topical antiseptic Oral treatment for gastritis, peptic ulcers
Mechanism Direct membrane disruption Mucosal coating, Helicobacter pylori inhibition

Antimicrobial Efficacy

This compound’s antimicrobial activity is superior to non-halogenated bismuth compounds (e.g., bismuth subgallate) due to bromine’s electronegativity enhancing phenol ligand reactivity . Studies suggest it is effective against Staphylococcus aureus, a common wound pathogen, though clinical data are less extensive compared to colloidal bismuth subcitrate .

Stability and Reactivity

The compound’s high molecular weight (1198.35 g/mol) and inertness under ambient conditions make it suitable for long-term storage in medical kits . In contrast, sodium 2,4,6-tribromophenolate is hygroscopic and requires desiccated environments .

Biological Activity

Bismuth 2,4,6-tribromophenolate, a bismuth salt derived from 2,4,6-tribromophenol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by case studies and research findings.

This compound primarily functions as an antifungal agent. Its mechanism involves:

  • Inhibition of Fungal Growth : The compound disrupts cellular functions in fungi, preventing growth and wood decay by interfering with biochemical pathways essential for cellular integrity and metabolism.
  • Calcium Signaling Disruption : In neuroendocrine cells, it is known to disturb calcium signaling pathways, which can lead to altered cellular responses and apoptosis in sensitive cell types.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water. This property may influence its bioavailability and efficacy in various biological systems. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are still needed to fully understand its pharmacological potential.

Antimicrobial Properties

Bismuth compounds have been extensively studied for their antimicrobial properties:

  • Against Helicobacter pylori : Bismuth-based drugs are effective against H. pylori, a bacterium associated with gastric ulcers. They inhibit the growth of H. pylori by disrupting multiple metabolic pathways and downregulating virulence factors such as CagA and VacA . A study highlighted that bismuth could disrupt the flagella assembly critical for bacterial colonization and interfere with antioxidant enzyme activity .
  • Broad-Spectrum Antibacterial Activity : Recent research has shown that certain bismuth complexes exhibit significant antibacterial activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). For instance, a binuclear Bi(III) complex demonstrated MIC values as low as 0.63 to 1.25 μM against these pathogens .

Antifungal Activity

The primary application of this compound is in preventing fungal growth. This is particularly relevant in preserving wood products from decay caused by various fungi. The compound's effectiveness can be influenced by environmental factors such as moisture content.

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of bismuth complexes against H. pylori in vitro. The results indicated that bismuth inhibited bacterial growth significantly while downregulating key virulence proteins involved in pathogenesis. The study employed proteomic and metabolomic analyses to elucidate the molecular interactions at play .

Anticancer Potential

Emerging research has also pointed to the anticancer potential of bismuth complexes. For example:

  • Cytotoxic Activity : Certain Bi(III) complexes have shown cytotoxic effects against leukemia cells (K562) and inhibited tumor growth in xenograft models . These findings suggest that bismuth compounds could be explored further for their potential in cancer therapy.

Q & A

Q. What are the key physicochemical properties of bismuth 2,4,6-tribromophenolate, and how do they influence experimental handling?

Answer: this compound (CAS 5175-83-7) has a molecular formula of C₁₈H₆BiBr₉O₃ and molecular weight 1198.35 g/mol . It requires storage under inert atmosphere at room temperature due to its sensitivity to moisture and oxidation . Key hazards include skin corrosion (H314), necessitating precautions like PPE and proper ventilation. Its stability under varying conditions (e.g., temperature, solvent compatibility) should be validated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What synthetic methodologies are employed to prepare this compound?

Answer: A common method involves reacting bismuth salts (e.g., BiCl₃) with 2,4,6-tribromophenol in a basic aqueous medium. For example:

Dissolve 20 mmol CoSO₄·7H₂O and 40 mmol pyridine in water.

Gradually add 40 mmol NaOH and 40 mmol 2,4,6-tribromophenol.

Filter and crystallize the precipitate in a toluene/pyridine/hexane mixture .
Characterization via FTIR, elemental analysis, and X-ray crystallography ensures purity and structural integrity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Answer: Stability studies should include:

  • Thermal stability : TGA to determine decomposition temperatures (e.g., decomposition observed at ~120–150°C for related Ce(IV) complexes) .
  • Solvent compatibility : Test solubility in inert solvents (e.g., chloroform, ethyl acetate) and monitor for precipitate formation .
  • Moisture sensitivity : Karl Fischer titration to quantify water absorption rates .

Advanced Research Questions

Q. How does the coordination geometry of this compound influence its reactivity in catalytic systems?

Answer: In cobalt(II) complexes (e.g., [Co(Py)₂(TXP)₂]), the tribromophenolate ligand adopts a distorted tetrahedral geometry with Co–O bond lengths of 1.914 Å and Co–N (pyridine) bonds of 2.073–2.091 Å . This geometry minimizes steric hindrance and enhances ligand flexibility, enabling selective radical polymerization in solid-state reactions . Computational modeling (DFT) can predict electronic effects of Br substituents on redox activity .

Q. What are the kinetic parameters for chlorine radical reactions with this compound, and how do they compare to analogous compounds?

Answer: The rate constant (kk) for Cl• reactions with 2,4,6-tribromophenolate is ≥2.36 × 10¹⁰ M⁻¹s⁻¹ , lower than neutral 2,4,6-tribromophenol (5.54×1010M1s15.54 × 10¹⁰ M⁻¹s⁻¹) due to increased electron density on the deprotonated aromatic ring . Comparative studies using stopped-flow spectrophotometry under controlled pH and temperature are critical.

Table 1: Rate constants for Cl• reactions

Compoundkk (M⁻¹s⁻¹)Reference
2,4,6-Tribromophenol5.54×10105.54 × 10¹⁰
2,4,6-Tribromophenolate2.36×1010≥2.36 × 10¹⁰
Dimethyl phthalate1.82.0×10101.8–2.0 × 10¹⁰

Q. What methodologies are used to analyze thermal decomposition pathways of this compound complexes?

Answer:

  • Thermogravimetric analysis (TGA) : Identifies weight loss steps corresponding to ligand dissociation (e.g., Br⁻ release at 150–250°C) .
  • Mass spectrometry (MS) : Detects volatile decomposition products (e.g., tribromobenzene).
  • X-ray diffraction (XRD) : Monitors structural changes during pyrolysis .

Q. What role does microwave irradiation play in synthesizing polymers derived from this compound?

Answer: Microwave-assisted polymerization enhances reaction rates and selectivity. For example:

Dissolve potassium 2,4,6-tribromophenolate in a polar solvent (e.g., DMF).

Irradiate at 100–150°C for 10–30 minutes.

Characterize polymers via GPC (molecular weight) and conductivity measurements .
This method reduces side reactions compared to conventional heating .

Q. How does the ionization state of 2,4,6-tribromophenolate affect its electron density and reaction selectivity?

Answer: Deprotonation increases electron density on the aromatic ring, favoring electrophilic substitution over radical pathways. For example:

  • Neutral phenol : Prefers 1,4-addition due to radical stabilization.
  • Phenolate : Favors 1,2-addition with electrophiles (e.g., Ce(IV)) due to charge localization .
    UV-Vis spectroscopy and cyclic voltammetry can quantify electron density changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.